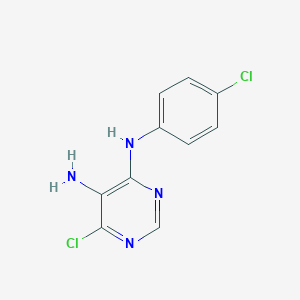

6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-4-N-(4-chlorophenyl)pyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4/c11-6-1-3-7(4-2-6)16-10-8(13)9(12)14-5-15-10/h1-5H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVWMYQOOUEPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587375 | |

| Record name | 6-Chloro-N~4~-(4-chlorophenyl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103505-49-3 | |

| Record name | 6-Chloro-N~4~-(4-chlorophenyl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide array of structural modifications, leading to compounds with diverse pharmacological activities, including antiviral, anticancer, and antibacterial properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the definitive structure elucidation of a novel pyrimidine derivative, 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine. As a Senior Application Scientist, the following sections will not only detail the "how" but also the critical "why" behind the analytical choices, providing a robust framework for researchers in the field.

Molecular Overview

Systematic Name: this compound Molecular Formula: C₁₀H₈Cl₂N₄ Molecular Weight: 255.10 g/mol CAS Number: 103505-49-3[1]

The target molecule features a pyrimidine core substituted with a chloro group at the 6-position, an amino group at the 5-position, and a 4-chloroanilino group at the 4-position. The elucidation of this structure requires a multi-technique approach to unambiguously determine the connectivity and spatial arrangement of these substituents.

Synthesis of the Target Compound

A plausible synthetic route for this compound can be adapted from established methods for analogous pyrimidine derivatives. A common starting material is 4,6-dichloropyrimidine, which can be synthesized from 4,6-dihydroxypyrimidine. The synthesis proceeds through a nucleophilic aromatic substitution followed by reduction.

Proposed Synthetic Pathway:

A two-step synthesis is proposed:

-

Nucleophilic Aromatic Substitution: 4,6-Dichloro-5-nitropyrimidine is reacted with 4-chloroaniline in the presence of a non-nucleophilic base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF). The more reactive chlorine at the 4-position is displaced by the aniline derivative.

-

Reduction of the Nitro Group: The resulting 6-chloro-N-(4-chlorophenyl)-5-nitropyrimidin-4-amine is then reduced to the corresponding 4,5-diamine. A common method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride, in a solvent mixture like ethanol/water.

Caption: Proposed two-step synthesis of the target compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a definitive structural assignment of this compound, a suite of 1D and 2D NMR experiments is essential.

A. Predicted ¹H and ¹³C NMR Data

Based on known chemical shift values for similar pyrimidine and aniline fragments, a predicted NMR dataset for the target molecule in a common solvent like DMSO-d₆ is presented below. These predictions serve as a hypothesis to be confirmed by experimental data.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~8.0 | s | ~155 |

| NH (at C4) | ~9.5 | s | - |

| H-2', H-6' | ~7.6 | d, J ≈ 8.5 Hz | ~129 |

| H-3', H-5' | ~7.3 | d, J ≈ 8.5 Hz | ~122 |

| NH₂ (at C5) | ~5.5 | br s | - |

| C-4 | - | - | ~158 |

| C-5 | - | - | ~125 |

| C-6 | - | - | ~145 |

| C-1' | - | - | ~138 |

| C-4' | - | - | ~128 |

B. Experimental Protocol for NMR Analysis

1. Sample Preparation:

-

Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of organic compounds and its residual solvent peak does not typically interfere with the signals of interest.

-

Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

-

Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, crucial for identifying adjacent protons, such as those on the chlorophenyl ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the overall carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. This will be instrumental in connecting the chlorophenyl ring to the pyrimidine core and confirming the positions of the substituents.

C. Data Interpretation and Structural Confirmation

The elucidation process is a logical puzzle, piecing together the information from each NMR experiment.

Caption: Workflow for NMR-based structure elucidation.

-

¹H NMR Analysis: The singlet at ~8.0 ppm is characteristic of the isolated proton at the C-2 position of the pyrimidine ring. The two doublets in the aromatic region (~7.6 and ~7.3 ppm) with a typical ortho-coupling constant (~8.5 Hz) are indicative of a 1,4-disubstituted benzene ring. The broad singlet at ~5.5 ppm is consistent with the amino protons at C-5, and the downfield singlet at ~9.5 ppm is assigned to the N-H proton of the 4-anilino group.

-

¹³C NMR Analysis: The number of unique carbon signals should match the proposed structure. The chemical shifts will be consistent with the electronic environment of each carbon.

-

COSY Analysis: A cross-peak between the two aromatic doublets will confirm their ortho-relationship on the chlorophenyl ring.

-

HSQC Analysis: This will directly link the proton signals to their attached carbon atoms, confirming the assignments of C-2, C-2'/6', and C-3'/5'.

-

HMBC Analysis: This is the final piece of the puzzle. Key expected correlations that would definitively confirm the structure include:

-

The N-H proton (~9.5 ppm) showing a correlation to C-4 of the pyrimidine ring.

-

The H-2' and H-6' protons of the chlorophenyl ring showing a correlation to C-4 of the pyrimidine ring.

-

The H-2 proton of the pyrimidine ring showing correlations to C-4 and C-6.

-

The amino protons (~5.5 ppm) showing correlations to C-5 and C-4/C-6.

-

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the crucial confirmation of the molecular weight and offers valuable structural information through the analysis of fragmentation patterns.

A. Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₈Cl₂N₄. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively, which is a definitive signature for a molecule containing two chlorine atoms.

-

Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can be used to induce fragmentation. A plausible fragmentation pattern would involve:

-

Loss of a chlorine radical (Cl•) from the pyrimidine or phenyl ring.

-

Cleavage of the C-N bond between the pyrimidine and the chlorophenyl ring.

-

Loss of HCN or related small neutral molecules from the pyrimidine ring.

-

B. Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

-

For ESI-MS, prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

-

For EI-MS, a solid probe can be used to introduce the sample directly into the ion source.

2. Data Acquisition:

-

High-Resolution Mass Spectrometry (HRMS): Acquire a high-resolution mass spectrum to determine the exact mass of the molecular ion and confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Select the molecular ion as the precursor ion and subject it to CID to generate a fragment ion spectrum.

C. Data Interpretation

Caption: A plausible mass spectral fragmentation pathway.

The interpretation of the MS/MS spectrum involves matching the observed fragment ions to plausible fragmentation pathways. The presence of fragments corresponding to the chlorophenyl cation and the chlorodiaminopyrimidine cation would strongly support the proposed connectivity.

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the planar structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A. Hypothetical Crystallographic Data

Based on the crystal structure of the closely related 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, a hypothetical set of crystallographic data for the title compound is presented.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.6 |

| b (Å) | ~10.0 |

| c (Å) | ~12.7 |

| β (°) | ~110 |

| V (ų) | ~1140 |

| Z | 4 |

B. Experimental Protocol for X-ray Crystallography

1. Crystal Growth:

-

Growing single crystals of suitable quality for X-ray diffraction is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) is a common technique.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

3. Structure Solution and Refinement:

-

The diffraction data are processed to yield a set of structure factors.

-

The initial structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates.

C. Structural Insights from Crystallography

The refined crystal structure would provide:

-

Unambiguous confirmation of the connectivity: The 3D model will definitively show the attachment of the 4-chlorophenyl group to the N4 position of the pyrimidine ring.

-

Detailed geometric parameters: Precise bond lengths and angles can be measured, providing insight into the electronic nature of the molecule.

-

Intermolecular interactions: The crystal packing will reveal any hydrogen bonding or π-π stacking interactions, which are crucial for understanding the solid-state properties of the compound.

Conclusion: A Synergistic Approach to Structure Elucidation

The definitive structure elucidation of this compound is not achieved by a single analytical technique but rather by the synergistic interplay of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR provides the detailed map of the molecular connectivity in solution, mass spectrometry confirms the elemental composition and provides fragmentation clues, and X-ray crystallography delivers the ultimate, high-resolution 3D picture in the solid state. This multi-faceted, self-validating approach ensures the highest level of scientific rigor and is an indispensable component of modern drug discovery and development.

References

- Silva, A. M. S., & Pinto, D. C. G. A. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 19(5), 396-435.

- de Hoffmann, E., & Stroobant, V. (2007).

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

-

Li, P., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine: Properties, Synthesis, and Investigative Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine, a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. Given the limited specific literature on this compound, this document serves as a foundational resource, offering insights into its physicochemical properties, a proposed synthetic route based on established chemical principles, and a roadmap for its biological evaluation.

Core Molecular Attributes

This compound is a heterocyclic aromatic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules. The presence of a chlorine atom and two distinct amine functionalities suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for screening in various biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₄ | [1] |

| Molecular Weight | 255.10 g/mol | [1] |

| CAS Number | 103505-49-3 | [1] |

| Canonical SMILES | NC1=C(Cl)N=CN=C1NC2=CC=C(Cl)C=C2 | [1] |

Physicochemical Properties and Handling

-

Solubility: Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

-

Stability: The compound should be stored in a dark place under an inert atmosphere, with recommended storage temperatures between 2-8°C to prevent degradation.[1]

-

Handling Precautions: Based on data for similar chlorinated aromatic amines, this compound may be harmful if swallowed and could cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be conceptualized from established pyrimidine chemistry. A likely approach involves the sequential functionalization of a suitable pyrimidine precursor. The following proposed synthesis is based on methodologies reported for structurally related compounds.[3]

Step-by-Step Proposed Protocol:

-

Synthesis of 6-chloro-N4-(4-chlorophenyl)-pyrimidine-2,4-diamine (B):

-

To a solution of 2,4,6-trichloropyrimidine (A) in a suitable solvent (e.g., ethanol), add 4-chloroaniline and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature until the selective substitution at the 4-position is complete (monitored by TLC or LC-MS).

-

Subsequently, introduce ammonia (or an ammonia source) to displace the chlorine at the 2-position.

-

Purify the product by crystallization or column chromatography.

-

-

Nitration to form 6-chloro-N4-(4-chlorophenyl)-5-nitropyrimidine-2,4-diamine (C):

-

Dissolve the intermediate (B) in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature.

-

Carefully quench the reaction with ice and neutralize to precipitate the product.

-

Filter and dry the resulting solid.

-

-

Reduction to this compound (D):

-

Suspend the nitro-intermediate (C) in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and ammonium chloride.[3]

-

Reflux the mixture until the reduction is complete.

-

Filter the reaction mixture and concentrate the filtrate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by chromatography.

-

Potential Biological Activity and Therapeutic Rationale

The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutics, particularly in oncology. The structural motifs present in this compound suggest several avenues for biological investigation.

Kinase Inhibition

Many kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a hinge-binding motif in the ATP-binding pocket of various kinases. The N4-phenyl group and the 5-amino group can be further functionalized to achieve selectivity and potency against specific kinase targets.

Conclusion and Future Directions

This compound represents a promising starting point for medicinal chemistry campaigns. Its structural similarity to known biologically active molecules, particularly kinase inhibitors, provides a strong rationale for its further investigation. The proposed synthetic route and experimental workflows outlined in this guide offer a clear path for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on the synthesis of a library of derivatives based on this scaffold to establish a robust structure-activity relationship and to identify lead compounds with potent and selective biological activity.

References

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed, [Link]

-

2,4-Diamino-6-chloropyrimidine. PubChem, [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate, [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate, [Link]

-

6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. National Center for Biotechnology Information, [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate, [Link]

-

Synthesis and Biological Evaluation of B-Cell Lymphoma 6 Inhibitors of N-phenyl-4-pyrimidinamine Derivatives Bearing Potent Activities against Tumor Growth. Journal of Medicinal Chemistry, [Link]

- Synthesis of chlorinated pyrimidines.

-

6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine. PubMed, [Link]

-

Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed, [Link]

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap, [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI, [Link]

- Process for the preparation of chloropyrimidines.

Sources

An In-depth Technical Guide to 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine (CAS Number: 103505-49-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine, a molecule of interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological context of related pyrimidine derivatives, this document serves as a foundational resource for researchers exploring the potential of this compound.

Core Molecular Characteristics

This compound belongs to the class of diaminopyrimidines, a scaffold known for its diverse biological activities. The presence of a chlorine atom at the 6-position of the pyrimidine ring and a 4-chlorophenyl substituent at the N4 position are key structural features that likely influence its physicochemical properties and biological interactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 103505-49-3 | Internal Calculation |

| Molecular Formula | C₁₀H₈Cl₂N₄ | Internal Calculation |

| Molecular Weight | 255.11 g/mol | Internal Calculation |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General laboratory practice |

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Chloro-N-(4-chlorophenyl)-5-nitropyrimidin-4-amine

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-chloroaniline (1.2 eq).

-

To this mixture, add triethylamine (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the intermediate product.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0 eq) and ammonium chloride (0.6 eq) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by flash column chromatography to obtain the final product.

Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. The 6-chloropyrimidine moiety, in particular, serves as a versatile intermediate for the synthesis of compounds with a range of biological activities.

Potential as an Anti-Cancer Agent

Derivatives of 6-chloropyrimidine have been investigated as potential anti-cancer agents. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been synthesized and evaluated for their anti-cancer properties.[2] These compounds have shown the ability to overcome multidrug resistance, a significant challenge in cancer chemotherapy. The structural similarity of this compound to these active compounds suggests its potential as a starting point for the development of novel anti-cancer therapeutics. The 4-chlorophenyl group may play a crucial role in binding to the target protein, a common feature in many kinase inhibitors.

Potential as an Antimicrobial Agent

The pyrimidine nucleus is also a key component of many antimicrobial agents. Research has shown that derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have been synthesized and screened for their activity against various microbes.[3] This suggests that the 6-chloropyrimidine scaffold can be functionalized to produce compounds with antibacterial and antifungal properties. Further investigation into the antimicrobial potential of this compound and its derivatives is a promising area of research.

Analytical Data (Predicted)

While specific experimental spectral data for this compound is not available in the reviewed literature, the following are expected characteristic signals based on its structure and data from similar compounds.

-

¹H NMR: Aromatic protons from the 4-chlorophenyl ring would appear in the range of δ 7.0-8.0 ppm. The protons of the amino groups would likely appear as broad singlets. A singlet corresponding to the C2-H of the pyrimidine ring is also expected.

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine and 4-chlorophenyl rings would be observed. The carbons attached to chlorine atoms would show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (255.11 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amino groups, C=N and C=C stretching of the aromatic rings, and C-Cl stretching would be expected.

Safety and Handling

No specific safety data sheet (SDS) for this compound is currently available. However, based on the SDS for closely related compounds such as 2,4-diamino-6-chloropyrimidine, the following precautions should be taken[4]:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Conclusion

This compound is a compound with significant potential as a building block in drug discovery, particularly in the fields of oncology and antimicrobials. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its biological properties. While specific experimental data for this compound remains to be published, the information available for related structures provides a strong rationale for its exploration as a lead compound in the development of new therapeutic agents. Future research should focus on its synthesis, full analytical characterization, and comprehensive biological evaluation to unlock its full potential.

References

[5] Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. J Neuroimmune Pharmacol. 2025 Oct 21;20(1):94. doi: 10.1007/s11481-025-10248-9. Available from: [Link] [4] 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. Available from: [Link] [6] TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE - ResearchGate. Available from: [Link] [7] Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed Central. Available from: [Link] [8] Pyrimidine, 4,5-diamino-6-chloro- - the NIST WebBook. Available from: [Link] [1] 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine - PMC. Available from: [Link] [9] Synthesis of chlorinated pyrimidines - Google Patents. Available from: [10] A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents. Available from: [2] Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. Available from: [Link] [11] 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine - ResearchGate. Available from: [Link] [12] Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. Available from: [Link] [13] Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available from: [Link] [3] Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. Available from: [Link] [14] Synthesis of chlorinated pyrimidines - Google Patents. Available from: [15] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available from: [Link] [16] 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem. Available from: [Link] [17] 6-CHLOROPYRIMIDINE-4,5-DIAMINE | CAS 4316-98-7 - Matrix Fine Chemicals. Available from: [Link]

Sources

- 1. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 9. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 10. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 15. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 16. 4,5-Diaminopyrimidine | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-CHLOROPYRIMIDINE-4,5-DIAMINE | CAS 4316-98-7 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, fundamentally important not only as a core component of nucleic acids but also as a privileged scaffold in medicinal chemistry.[1] Its inherent structural features allow for versatile functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[2][3] This guide provides a technical deep-dive into the multifaceted pharmacological roles of pyrimidine derivatives, moving beyond a simple catalog of activities to explain the causality behind their mechanisms of action and the experimental frameworks used to validate them. We will explore their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights into the molecular targets and signaling pathways they modulate. This document is designed to serve as a comprehensive resource, bridging foundational chemistry with advanced therapeutic applications and providing robust, actionable protocols for the modern drug discovery laboratory.

Chapter 1: The Pyrimidine Scaffold: A Nexus of Chemistry and Biology

The Chemical and Biological Significance of Pyrimidine

The pyrimidine ring, a six-membered diazine with nitrogen atoms at positions 1 and 3, is a structure of profound biological importance.[1] It forms the central core for the nucleobases cytosine, uracil, and thymine, which are fundamental to the structure and function of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold an attractive starting point for medicinal chemists. The goal is to design and synthesize pharmaceutical agents that can mimic, antagonize, or otherwise interact with the biological pathways that utilize these natural pyrimidines, leading to therapeutic interventions for a host of diseases.[2]

General Synthetic Strategies: The Foundation of Diversity

The broad therapeutic potential of pyrimidines is enabled by their synthetic tractability. A predominant method for their synthesis involves the condensation reaction between a compound with an amidine structure (like urea or thiourea) and a three-carbon component, such as ethyl acetoacetate.[2][4] This foundational reaction, often catalyzed by a base like sodium ethoxide, allows for the construction of the core pyrimidine ring.[4] The subsequent diversity of derivatives arises from the strategic selection of starting materials and further functionalization of the pyrimidine core, enabling the generation of extensive libraries for biological screening.[5][6]

Illustrative Synthetic Scheme: Principle of Pyrimidine Ring Formation

Caption: General workflow for pyrimidine synthesis.

Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives represent a highly successful class of anticancer agents, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and induce cell death in rapidly dividing cancer cells.[7] However, their mechanisms extend beyond this, encompassing the inhibition of key signaling proteins crucial for tumor growth and survival.

Mechanistic Overview: Key Signaling Pathways and Molecular Targets

The anticancer efficacy of pyrimidine derivatives is rooted in their ability to interfere with multiple, often overlapping, cellular processes.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various tyrosine kinases (e.g., EGFR, FGFR) and serine/threonine kinases like PIM-1.[8][9] By blocking the ATP-binding site of these enzymes, these compounds shut down downstream pro-survival and proliferative signaling pathways.

-

Inhibition of DNA Synthesis and Integrity: As analogues of natural nucleobases, pyrimidine derivatives can directly inhibit enzymes essential for DNA replication and repair. Fluorouracil (5-FU), a classic pyrimidine-based drug, inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent DNA damage.[7] Other derivatives function as inhibitors of dihydrofolate reductase (DHFR) or topoisomerase IIα, an enzyme that manages DNA topology, leading to DNA strand breaks and apoptosis.[5][10]

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with pyrimidine-based agents is the activation of programmed cell death (apoptosis). This can be triggered by DNA damage or the inhibition of survival signals.[10] Many derivatives induce cell cycle arrest, often at the G2/M transition phase, preventing cancer cells from proceeding through mitosis and ultimately leading to apoptosis.[9]

Visualization: Key Anticancer Mechanisms of Pyrimidine Derivatives

Caption: Multi-target anticancer action of pyrimidines.

Quantitative Analysis: Cytotoxicity of Lead Compounds

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Target Cell Line | Key Target | IC50 Value | Reference |

| Pyrido[2,3-d]pyrimidine (Cpd 4) | MCF-7 (Breast Cancer) | PIM-1 Kinase | 11.4 nM | [8] |

| Pyrido[2,3-d]pyrimidine (Cpd 10) | MCF-7 (Breast Cancer) | PIM-1 Kinase | 17.2 nM | [8] |

| Fused Triazolopyridopyrimidine | PC-3 (Prostate) | Not Specified | 0.36 µM | [9] |

| Fused Triazolopyridopyrimidine | A-549 (Lung) | Not Specified | 0.41 µM | [9] |

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating cell viability and, by extension, the cytotoxic effects of a compound.[5]

Causality: The assay's logic rests on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity. Dead cells lack this metabolic capacity and thus do not produce a colored product.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm (or 450 nm, depending on the specific protocol and formazan product).[5]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Chapter 3: Antimicrobial Activity: Combating Infectious Agents

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[3][11] They represent a promising scaffold for the development of new therapeutics to combat drug-resistant pathogens.

Spectrum of Activity: Antibacterial and Antifungal Properties

Numerous studies have demonstrated the efficacy of pyrimidine derivatives against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species (Candida albicans, Aspergillus niger).[2][12][13] The specific substitutions on the pyrimidine ring are critical in determining the spectrum and potency of the antimicrobial activity.[14]

Quantitative Analysis: Efficacy of Novel Antimicrobial Pyrimidines

Antimicrobial efficacy can be assessed by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a diffusion assay.

| Compound | Organism | Activity Metric | Result | Reference |

| Compound 4a | E. coli | Inhibition Zone | 13 mm | [12] |

| Compound 4a | B. subtilis | Inhibition Zone | 20 mm | [12] |

| Compound 4b | E. coli | Inhibition Zone | 14 mm | [12] |

| Compound 4b | B. subtilis | Inhibition Zone | 22 mm | [12] |

| Compound 3c | C. albicans | Inhibition Zone | 10 mm | [12] |

| Ampicillin (Std.) | E. coli | Inhibition Zone | 11 mm | [12] |

| Ampicillin (Std.) | B. subtilis | Inhibition Zone | 18 mm | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing via Disk Diffusion

The disk diffusion (or Kirby-Bauer) method is a standardized, qualitative technique used to determine the susceptibility of a microorganism to a particular antimicrobial agent.

Causality: The protocol's principle is based on the diffusion of the antimicrobial agent from a paper disk into an agar medium seeded with the test microorganism. If the organism is susceptible, its growth will be inhibited in a circular zone around the disk. The diameter of this "zone of inhibition" is proportional to the susceptibility of the organism to the agent.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain (e.g., E. coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculate Agar Plate: Uniformly streak the standardized inoculum across the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab to ensure confluent growth.

-

Apply Disks: Prepare sterile paper disks impregnated with a known concentration of the pyrimidine derivative. Aseptically place the disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar.

-

Controls: Include a positive control disk with a standard antibiotic (e.g., Ampicillin) and a negative control disk with the solvent used to dissolve the compound (e.g., DMSO).[12]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (where no microbial growth is visible) in millimeters. Compare the zone sizes to standardized charts or the positive control to determine if the organism is susceptible, intermediate, or resistant.

Chapter 4: Antiviral Activity: Interfering with the Viral Life Cycle

Pyrimidine derivatives, particularly nucleoside analogs, are a cornerstone of antiviral therapy.[15] Their structural similarity to natural nucleosides allows them to deceive viral enzymes, thereby disrupting the replication process.

Mechanism of Action: Inhibition of Viral Replication

The primary antiviral mechanism involves the inhibition of viral DNA or RNA synthesis.[15][16] After entering a cell, these pyrimidine analogs are phosphorylated by host or viral kinases into their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase. Once incorporated, they can act as chain terminators, preventing further elongation of the nucleic acid chain and halting viral replication. This strategy has proven effective against a wide range of viruses, including herpes viruses, HIV, hepatitis B and C, and influenza virus.[15][16]

Visualization: General Workflow for Antiviral Screening

Caption: A typical high-throughput antiviral screening workflow.

Chapter 5: Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have emerged as effective anti-inflammatory agents, with some already in clinical use.[17]

Mechanism of Action: Selective COX-2 Inhibition

A primary mechanism for the anti-inflammatory action of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes.[17] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins. The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects (e.g., gastrointestinal issues). Studies have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, making them promising candidates for safer anti-inflammatory drugs.[18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rodents

This in vivo assay is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds.[12]

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The extent of edema can be quantified by measuring the paw volume. A test compound with anti-inflammatory properties will reduce the carrageenan-induced increase in paw volume compared to a control group.

Step-by-Step Methodology:

-

Animal Acclimatization: House rats under standard laboratory conditions and fast them overnight before the experiment, with water provided ad libitum.

-

Grouping and Baseline Measurement: Divide the animals into groups (e.g., control, standard drug, test compound). Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the pyrimidine derivative (e.g., 50 mg/kg) orally or via intraperitoneal injection. Administer the vehicle to the control group and a standard drug (e.g., Ibuprofen) to the positive control group.

-

Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of all rats.

-

Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = (1 - Vt/Vc) * 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group. Statistical significance is determined using methods like ANOVA.[12]

Chapter 6: Conclusion and Future Perspectives

The pyrimidine scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a vast range of biological activities, leading to the development of crucial therapies for cancer, infectious diseases, and inflammatory conditions.[6][11] The success of this chemical class is attributable to its synthetic accessibility and its ability to interact with a multitude of biological targets with high specificity.

Future research will likely focus on the rational design of multi-target pyrimidine derivatives, aiming to address complex diseases like cancer through a single therapeutic agent. The integration of computational modeling and high-throughput screening will continue to accelerate the discovery of novel pyrimidine-based leads with enhanced potency and improved safety profiles. As our understanding of disease biology deepens, the pyrimidine nucleus will undoubtedly remain a central and enduring scaffold in the pursuit of next-generation therapeutics.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 24, 2026, from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) An overview on synthesis and biological activity of pyrimidines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved January 24, 2026, from [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. Retrieved January 24, 2026, from [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). NIH. Retrieved January 24, 2026, from [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Future Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

-

(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. Retrieved January 24, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). GSC Online Press. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024, April 1). Taylor & Francis. Retrieved January 24, 2026, from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. Retrieved January 24, 2026, from [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved January 24, 2026, from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. orientjchem.org [orientjchem.org]

- 7. ijcrt.org [ijcrt.org]

- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. heteroletters.org [heteroletters.org]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine mechanism of action

An In-Depth Technical Guide to the Presumed Mechanism of Action of 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine

Authored by a Senior Application Scientist

Disclaimer: Direct experimental studies on the specific mechanism of action for this compound are not extensively available in the public domain. This guide, therefore, presents a scientifically reasoned hypothesis based on the well-documented activities of structurally analogous pyrimidine derivatives. All mechanistic claims are inferred from and supported by research on related compounds.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several pyrimidine derivatives have been successfully developed as anticancer agents, such as fluoropyrimidines (e.g., 5-fluorouracil) and more targeted therapies like kinase inhibitors.[1] The compound this compound belongs to a class of substituted pyrimidines that have shown significant potential in preclinical studies. This guide will explore its presumed mechanism of action by drawing parallels with closely related and well-characterized molecules.

Core Hypothesis: A Putative Kinase Inhibitor

Based on the molecular architecture of this compound, and the established pharmacology of similar compounds, it is hypothesized that this molecule functions as a competitive inhibitor of protein kinases. This hypothesis is built upon the following key observations from related structures:

-

Brigatinib as a Precedent: The FDA-approved drug Brigatinib (5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine) is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Brigatinib's core structure features a substituted 5-chloro-pyrimidine-2,4-diamine, highlighting the potential of this scaffold to target kinase active sites.[2][3] It functions by blocking the phosphorylation of proteins involved in cancer cell signaling.[4]

-

General Pyrimidine-Based Kinase Inhibitors: The broader class of pyrimidine derivatives has been extensively explored for kinase inhibition. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been optimized as Abl and SRC tyrosine kinase inhibitors. This demonstrates the versatility of the pyrimidine core in targeting different kinase families.

The structural similarities between this compound and known kinase inhibitors strongly suggest a similar mechanism of action, likely involving the competitive binding to the ATP-binding pocket of one or more protein kinases.

Elucidating the Molecular Interactions: A Structural Perspective

The proposed interaction of this compound with a kinase active site can be dissected by analyzing its key structural features:

-

The Pyrimidine Core: The diamino-pyrimidine core likely serves as the primary anchor within the ATP-binding pocket, forming hydrogen bonds with the hinge region of the kinase. This is a canonical interaction for many kinase inhibitors.

-

The 4-Chlorophenyl Group: This lipophilic group likely extends into a hydrophobic pocket within the kinase active site, contributing to the binding affinity and selectivity of the compound.

-

The 6-Chloro Substituent: The chloro group at the 6-position can influence the electronic properties of the pyrimidine ring and may also engage in specific interactions within the active site, potentially enhancing inhibitory activity.

These interactions collectively would stabilize the binding of the compound to the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Downstream Cellular Consequences: From Kinase Inhibition to Biological Response

Inhibition of a key protein kinase by this compound would trigger a cascade of downstream cellular events, consistent with the observed biological activities of related compounds. These may include:

-

Inhibition of Cell Proliferation: By blocking the signaling pathways that drive cell division, the compound would likely exhibit cytostatic or cytotoxic effects on cancer cells.

-

Induction of Apoptosis: Disruption of survival signaling pathways often leads to programmed cell death, or apoptosis. Schiff bases derived from pyrimidines have been shown to induce apoptosis in cancer cells.[1]

-

Disruption of DNA Synthesis: Some pyrimidine derivatives have been found to interfere with DNA synthesis, further contributing to their anticancer effects.[1]

The following diagram illustrates the proposed signaling pathway and the point of intervention for a putative kinase inhibitor like this compound.

Caption: Proposed mechanism of kinase inhibition.

Experimental Workflows for Mechanism of Action Studies

To validate the hypothesized mechanism of action for this compound, a series of well-defined experiments would be required.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

-

Methodology:

-

Utilize a radiometric assay (e.g., using ³²P-ATP) or a non-radiometric assay (e.g., fluorescence-based).

-

Incubate a purified kinase with its specific substrate and varying concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, quantify the amount of phosphorylated substrate.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Cellular Proliferation Assays

-

Objective: To assess the effect of the compound on the growth of cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound.

-

Incubate for a period of 48-72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on the phosphorylation of specific downstream signaling proteins.

-

Methodology:

-

Treat cultured cells with the compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total ERK).

-

Use secondary antibodies conjugated to an enzyme for detection via chemiluminescence.

-

The following diagram outlines the general workflow for these validation experiments.

Caption: Experimental workflow for mechanism validation.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below presents hypothetical data based on typical results for active pyrimidine-based kinase inhibitors.

| Assay Type | Parameter | Hypothetical Value Range | Significance |

| Kinase Inhibition Assay | IC₅₀ | 10 - 500 nM | Potency against the target kinase(s) |

| Cell Proliferation Assay | GI₅₀ | 0.1 - 10 µM | Cellular efficacy in inhibiting cancer cell growth |

| Western Blot Analysis | p-Target | >50% reduction at GI₅₀ | Target engagement and pathway inhibition in cells |

Conclusion and Future Directions

The available evidence from structurally related compounds strongly supports the hypothesis that this compound acts as a protein kinase inhibitor. Its molecular architecture is well-suited for binding to the ATP pocket of various kinases, leading to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival.

Future research should focus on experimentally validating this proposed mechanism. This would involve comprehensive kinase profiling to identify the specific molecular targets, followed by detailed cellular and in vivo studies to confirm its anticancer activity and elucidate its precise signaling effects. Such studies will be crucial in determining the therapeutic potential of this and other related pyrimidine derivatives.

References

- Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.

-

MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]

-

ResearchGate. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available at: [Link]

- Google Patents. (n.d.). WO2018165145A1 - Pharmaceutical formulations comprising 5-chloro-n4-[2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl} pyrimidine-2,4-diamine.

-

ResearchGate. (2025). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

-

ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Available at: [Link]

-

National Cancer Institute. (n.d.). Definition of brigatinib - NCI Drug Dictionary. Available at: [Link]

-

Kadi, A. A., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Journal of Applied Pharmaceutical Science, 8(4), 155-161. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2018165145A1 - Pharmaceutical formulations comprising 5-chloro-n4-[2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl} pyrimidine-2,4-diamine - Google Patents [patents.google.com]

- 3. Facebook [cancer.gov]

- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine-4,5-diamine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile starting point for drug discovery campaigns. The pyrimidine ring is a quintessential example of such a scaffold, owing to its fundamental role in the structure of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of research for decades, leading to a plethora of approved drugs with applications spanning from oncology to infectious diseases.[2][3]

This guide delves into a particularly versatile derivative: the pyrimidine-4,5-diamine scaffold. Its unique arrangement of amino groups provides a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. We will explore the synthesis of this core structure, its strategic importance in medicinal chemistry, its application in the design of targeted therapies—with a particular focus on kinase inhibitors—and the critical structure-activity relationships that govern its efficacy.

The Pyrimidine-4,5-diamine Scaffold: A Privileged Framework

The concept of a privileged scaffold is central to understanding the utility of pyrimidine-4,5-diamine.[4] Its structural similarity to purines, the building blocks of DNA and RNA, allows it to mimic these endogenous molecules and interact with a wide array of biological targets.[5][6] This bioisosteric relationship is a key reason for the broad spectrum of pharmacological activities observed in compounds containing this scaffold.[7]

The two adjacent amino groups at the 4 and 5 positions are particularly significant. They can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active sites of enzymes and receptors. This feature is especially crucial for kinase inhibitors, which often target the ATP-binding pocket.

Synthesis of the Pyrimidine-4,5-diamine Core

The synthesis of the pyrimidine-4,5-diamine scaffold can be achieved through various routes. A common and illustrative method involves the condensation of a suitable three-carbon precursor with an amidine derivative. The following is a representative, generalized protocol.

Experimental Protocol: Synthesis of a Substituted Pyrimidine-4,5-diamine

Objective: To synthesize a representative N-substituted pyrimidine-4,5-diamine derivative.

Materials:

-

Malononitrile

-

Aryl aldehyde (e.g., benzaldehyde)

-

Benzamidine hydrochloride

-

Magnetic nano Fe3O4 particles (as a catalyst)

-

Ethanol

-

Sodium ethoxide

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, dissolve malononitrile (1.0 eq) and the chosen aryl aldehyde (1.0 eq) in ethanol. Add a catalytic amount of a suitable base, such as piperidine, and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the intermediate, an α,β-unsaturated dinitrile, can be isolated by filtration or used directly in the next step.

-

Michael Addition and Cyclization: To the solution containing the α,β-unsaturated dinitrile, add benzamidine hydrochloride (1.1 eq) and a stronger base like sodium ethoxide (2.2 eq). The reaction is typically heated to reflux for 6-12 hours. The use of magnetic nano Fe3O4 particles can also catalyze this one-pot, three-component reaction under solvent-free conditions.[8]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrimidine-4,5-diamine derivative.

Causality in Experimental Choices:

-

The Knoevenagel condensation is a classic and efficient method for forming the initial carbon-carbon bond.

-

The subsequent Michael addition of the amidine followed by an intramolecular cyclization is a robust strategy for constructing the pyrimidine ring.

-

The choice of base is critical; a weaker base is sufficient for the initial condensation, while a stronger base is required to deprotonate the amidine for the Michael addition and to facilitate the final cyclization.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyrimidine-4,5-diamine scaffold has been successfully employed in the development of a wide range of therapeutic agents, demonstrating its versatility.[9] Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[3][5]

A particularly fruitful area of application has been in the design of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrimidine-4,5-diamine core can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

Signaling Pathway: Inhibition of a Generic Kinase

The following diagram illustrates the general principle of how a pyrimidine-4,5-diamine-based inhibitor can block a signaling pathway.

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-4,5-diamine-based inhibitor.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective inhibitors based on the pyrimidine-4,5-diamine scaffold relies heavily on understanding the structure-activity relationship (SAR).[10] This involves systematically modifying the core structure and assessing the impact on biological activity.

Key Positions for Modification:

-

N4 and N5 positions: The amino groups at these positions are crucial for interacting with the hinge region of the kinase active site. Substitutions at these positions can modulate potency and selectivity.

-

C2 and C6 positions: These positions are often solvent-exposed and provide opportunities for introducing larger substituents to improve physicochemical properties, such as solubility and cell permeability, or to target adjacent pockets in the active site.

Data Presentation: SAR of Hypothetical Kinase Inhibitors

| Compound | R1 (at C2) | R2 (at N4) | R3 (at N5) | Kinase IC50 (nM) |

| 1 | H | H | H | 500 |

| 2 | Cl | H | H | 250 |

| 3 | H | Methyl | H | 400 |

| 4 | H | H | Phenyl | 100 |

| 5 | Cl | H | Phenyl | 20 |

Analysis of the SAR Table:

-

Introduction of a small electron-withdrawing group at C2 (Compound 2 ) modestly improves activity.

-

A small alkyl substitution at N4 (Compound 3 ) is well-tolerated but does not significantly enhance potency.

-

A larger aromatic substituent at N5 (Compound 4 ) leads to a significant increase in potency, likely due to favorable interactions with a hydrophobic pocket.

-

Combining the beneficial substitutions at C2 and N5 (Compound 5 ) results in a highly potent inhibitor, demonstrating the additive nature of these modifications.

Experimental Workflow: From Hit to Lead

The process of developing a pyrimidine-4,5-diamine-based drug candidate follows a well-defined workflow.

Caption: A typical drug discovery workflow starting from a pyrimidine-4,5-diamine hit.

Conclusion: A Scaffold with a Bright Future

The pyrimidine-4,5-diamine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent drug-like properties, synthetic tractability, and ability to interact with a wide range of biological targets ensure its continued relevance in the quest for new and improved therapies. As our understanding of disease biology deepens, the rational design of novel therapeutics based on this privileged scaffold will undoubtedly lead to the development of next-generation medicines.

References

-

Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 198-213. [Link]

-

ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

-

Becan, L., Pyra, A., Rembiałkowska, N., Bryndal, I., & Misiura, K. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3324. [Link]

-

Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). ResearchGate. [Link]

-

Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). Semantic Scholar. [Link]